1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as X-ray crystallography for detailed analysis .Scientific Research Applications
Synthesis and Chemical Behavior
Furan Derivatives Synthesis
Research has demonstrated methods for synthesizing furo[2,3-b]pyridines, utilizing reactions between certain furan derivatives and other compounds. For example, 4,5-Dibenzoyl-1H-pyrrole-2,3-diones react with methyl 5-aminofuran-2-carboxylate to form methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, illustrating a preparative method for these structures (Antonov et al., 2021).
Pyrrolidine Diones and Heterocyclic Compounds
The compound is part of research efforts to create novel heterocyclic structures. Studies have explored the synthesis of new classes of C2-symmetrical biheteroaryls through dimerization of 2-(furan-2-yl)pyrroles and 2-(furan-3-yl)-pyrroles derived from 2-azetidinone-tethered allenes, highlighting an interest in polyfunctionalized pyrroles and furans for their potential applications (Alcaide et al., 2010).
Potential Applications in Medicinal Chemistry
Antioxidant Activity
A computational study on a related compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), highlighted its effective performance as an antioxidant. The study provided insights into SFAP's vibrational analysis, molecular structure, NMR spectral analysis, and thermodynamic properties, suggesting its potential in antioxidant applications (Boobalan et al., 2014).
Antimicrobial Properties
Some pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities against selected bacterial and fungal species, indicating their potential as lead compounds in developing new antimicrobial agents. These studies suggest a foundation for further exploration of such compounds in medicinal chemistry (Fondjo et al., 2021).
Future Directions
Properties
IUPAC Name |
1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(4-3-12-2-1-7-21-12)16-8-11(9-16)10-17-14(19)5-6-15(17)20/h1-4,7,11H,5-6,8-10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCABZXXGMRXPOZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.